molecular formula C7H3ClN2O2 B11809787 6-Chloro-2-cyanonicotinic acid

6-Chloro-2-cyanonicotinic acid

Cat. No.: B11809787
M. Wt: 182.56 g/mol
InChI Key: QAMANFRGRQAOGP-UHFFFAOYSA-N
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Description

6-Chloro-2-cyanonicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyanonicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method is the chlorination of 2-cyanonicotinic acid using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyanonicotinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of 6-substituted-2-cyanonicotinic acid derivatives.

    Reduction: Formation of 6-chloro-2-aminonicotinic acid.

    Oxidation: Formation of various oxidized pyridine derivatives.

Scientific Research Applications

6-Chloro-2-cyanonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for metal complexes.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyanonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and cyano groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic acid: Similar structure but lacks the cyano group.

    6-Chloronicotinic acid: Similar structure but lacks the cyano group.

    2-Cyanonicotinic acid: Similar structure but lacks the chlorine atom.

Uniqueness

6-Chloro-2-cyanonicotinic acid is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other nicotinic acid derivatives.

Properties

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

6-chloro-2-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-4(7(11)12)5(3-9)10-6/h1-2H,(H,11,12)

InChI Key

QAMANFRGRQAOGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)O)C#N)Cl

Origin of Product

United States

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